Azetidin-3-amine dihydrochloride
CAS No.: 102065-89-4
Cat. No.: VC20743810
Molecular Formula: C3H10Cl2N2
Molecular Weight: 145.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102065-89-4 |
|---|---|
| Molecular Formula | C3H10Cl2N2 |
| Molecular Weight | 145.03 g/mol |
| IUPAC Name | azetidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C3H8N2.2ClH/c4-3-1-5-2-3;;/h3,5H,1-2,4H2;2*1H |
| Standard InChI Key | OOSDLMAZIRAMDN-UHFFFAOYSA-N |
| SMILES | C1C(CN1)N.Cl.Cl |
| Canonical SMILES | C1C(CN1)N.Cl.Cl |
Introduction
Chemical Structure and Properties
Chemical Identity
Azetidin-3-amine dihydrochloride is a small molecule characterized by its four-membered azetidine ring with an amine group at position 3, complexed with two hydrochloride molecules. The compound has several identifiers and synonyms that are important for its proper identification in chemical databases and literature.
| Property | Value |
|---|---|
| Chemical Name | Azetidin-3-amine dihydrochloride |
| CAS Number | 102065-89-4 |
| PubChem CID | 13491919 |
| Parent Compound | CID 1516506 (Azetidin-3-amine) |
| Molecular Formula | C3H10Cl2N2 |
| Molecular Weight | 145.0309 g/mol |
| Creation Date in PubChem | 2007-02-08 |
| Last Modified in PubChem | 2025-02-22 |
The compound is also known by several synonyms:
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3-Aminoazetidine dihydrochloride
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Azetidin-3-amine;dihydrochloride
Physical and Chemical Properties
The physical and chemical properties of Azetidin-3-amine dihydrochloride significantly influence its behavior in chemical reactions and its utility in various applications. The compound exists as a salt form of the free base Azetidin-3-amine, which enhances its stability and solubility in polar solvents.
| Property | Description |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Highly soluble in water and polar organic solvents |
| Stability | Stable under standard laboratory conditions |
| InChI | InChI=1S/C3H8N2.2ClH/c4-3-1-5-2-3;;/h3,5H,1-2,4H2;2*1H |
| InChIKey | OOSDLMAZIRAMDN-UHFFFAOYSA-N |
| SMILES | C1C(CN1)N.Cl.Cl |
The dihydrochloride salt form provides enhanced shelf stability compared to the free base, making it preferable for long-term storage and distribution .
Structural Characteristics
The structural features of Azetidin-3-amine dihydrochloride are central to its chemical behavior and applications. The compound consists of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, with an amine group at the 3-position.
The azetidine ring contributes to the compound's unique reactivity profile due to its inherent ring strain, which increases its potential energy and reactivity in various chemical transformations. The amine group at position 3 provides a nucleophilic center that can participate in a wide range of reactions, particularly those involving electrophilic substrates .
The dihydrochloride component consists of two chloride ions that form ionic bonds with the protonated nitrogen atoms (the ring nitrogen and the amine nitrogen), resulting in a stable salt form of the molecule .
Applications in Chemical Synthesis
Role as a Building Block
Azetidin-3-amine dihydrochloride serves as a versatile building block in organic synthesis, playing a crucial role in the construction of complex molecular architectures. Its unique structural properties make it particularly valuable in creating diverse chemical scaffolds.
As a key intermediate, this compound allows chemists to:
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Develop novel heterocyclic compounds
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Create compounds with specific three-dimensional architectures
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Introduce nitrogen-containing functional groups into target molecules
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Establish specific stereochemical relationships in complex molecules
The azetidine ring present in this compound has gained significant attention in medicinal chemistry due to its ability to improve pharmacological properties of drug candidates, including enhanced metabolic stability and improved bioavailability .
Pharmaceutical Applications
In pharmaceutical research and development, Azetidin-3-amine dihydrochloride has emerged as an important synthetic intermediate. Its applications span multiple therapeutic areas, demonstrating its versatility in drug discovery efforts.
The compound contributes to the synthesis of:
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Novel antibacterial agents
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Anticancer compounds
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Neurologically active compounds
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Enzyme inhibitors
Research has shown that incorporating the azetidine moiety into drug molecules can significantly alter their physicochemical and pharmacokinetic properties, often leading to improved drug-like characteristics. This has made derivatives of Azetidin-3-amine dihydrochloride increasingly valuable in modern pharmaceutical development .
Synthetic Derivatives
Several valuable compounds have been synthesized using Azetidin-3-amine dihydrochloride as a starting material. These derivatives demonstrate the versatility of this building block in creating functionally diverse molecules.
| Derivative | Application | Research Stage |
|---|---|---|
| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines | Non-imidazole receptor agonists | Pharmacological evaluation |
| N-Boc-azetidin-3-ylidene derivatives | Intermediates for heterocyclic amino acid synthesis | Synthetic methodology development |
| 3-substituted 3-(acetoxymethyl)azetidines | Building blocks for complex molecules | Synthetic methodology |
These derivatives illustrate the potential of Azetidin-3-amine dihydrochloride to contribute to the development of novel compounds with diverse applications in pharmaceutical research and other fields .
Reactivity and Chemical Transformations
Common Reactions
Azetidin-3-amine dihydrochloride exhibits distinctive reactivity patterns that make it valuable in organic synthesis. The compound can participate in various chemical transformations due to the presence of both the strained azetidine ring and the nucleophilic amine functionality.
The compound commonly participates in:
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Nucleophilic addition reactions, where the amine group acts as a nucleophile
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Cycloaddition reactions, leveraging the reactivity of the strained ring system
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Ring-opening reactions, which can lead to acyclic derivatives
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Functionalization at the amine position through alkylation, acylation, or reductive amination
These diverse reaction pathways enable chemists to access a wide range of structural derivatives, expanding the utility of this compound in synthetic chemistry .
Synthetic Methods
Several synthetic approaches have been developed for preparing Azetidin-3-amine dihydrochloride and its derivatives. These methods showcase the evolving strategies in heterocyclic chemistry.
One notable synthetic route involves:
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Starting with azetidin-3-one
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Performing a Horner-Wadsworth-Emmons (HWE) reaction to yield N-Boc-azetidin-3-ylidene acetate
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Followed by additional transformations to introduce the amine functionality
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Final deprotection and salt formation to yield the dihydrochloride
Another approach utilizes:
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Reduction of appropriately substituted azetidine precursors
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Protective group manipulations
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Conversion to the dihydrochloride salt through treatment with HCl
Research Applications and Future Perspectives
Current Research Trends
Recent research has expanded the applications of Azetidin-3-amine dihydrochloride and its derivatives in multiple scientific domains. The compound continues to attract attention from researchers across various disciplines due to its versatile structure and reactivity.
Current research areas include:
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Development of novel heterocyclic amino acid derivatives containing azetidine rings
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Exploration of Suzuki-Miyaura cross-coupling reactions with azetidine-containing substrates
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Investigation of aza-Michael additions with azetidine derivatives
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Optimization of synthetic routes for preparing complex azetidine-containing compounds
These research directions highlight the ongoing interest in azetidine chemistry and the central role that Azetidin-3-amine dihydrochloride plays in this field .
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